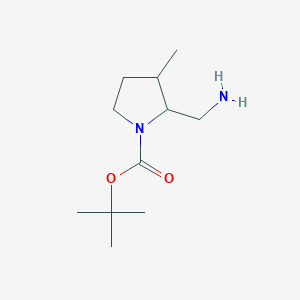

TERT-BUTYL 2-(AMINOMETHYL)-3-METHYLPYRROLIDINE-1-CARBOXYLATE, Mixture of diastereomers

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Chemical Reactions Analysis

The chemical reactions involving TERT-BUTYL 2-(AMINOMETHYL)-3-METHYLPYRROLIDINE-1-CARBOXYLATE are not well-documented. More research is needed to understand the chemical behavior of this compound.Applications De Recherche Scientifique

Chiral Auxiliary and Building Block Applications

- The compound serves as a chiral auxiliary in peptide synthesis, providing high enantiomeric and diastereoselectivity in various transformations. It has shown effectiveness in preparing enantiomerically pure compounds, particularly in the synthesis of amino acids and dipeptides, demonstrating its utility in complex molecular constructions (Studer, Hintermann, & Seebach, 1995).

Synthesis of Antibacterial Agents

- Derivatives of tert-butyl 2-(aminomethyl)-3-methylpyrrolidine-1-carboxylate have been synthesized and tested for antibacterial activities, showing potency in both in vitro and in vivo settings. This highlights its potential role in the development of new antibacterial compounds (Bouzard et al., 1989).

Economical and Industrial Synthesis

- The compound has been synthesized economically from L-aspartic acid, with conditions optimized for industrial preparation. This process is characterized by mild reaction conditions and cost-effectiveness, making it a viable candidate for large-scale production (Han et al., 2018).

Application in Small Molecule Anticancer Drugs

- tert-Butyl 2-(aminomethyl)-3-methylpyrrolidine-1-carboxylate is a crucial intermediate in the synthesis of small molecule anticancer drugs. Its derivatives have been utilized in the development of various anticancer compounds, highlighting its significance in medicinal chemistry (Zhang et al., 2018).

Asymmetric Synthesis

- The compound has been employed in asymmetric synthesis, particularly in the preparation of chiral carboxylic acids and naphthyridones. These syntheses are critical for creating chiral compounds with specific stereochemistry, which is essential in the development of pharmaceuticals and other bioactive molecules (Di Cesare et al., 1992).

Novel Synthetic Precursors

- The compound acts as an important synthetic precursor for the synthesis of medicinally significant candidates, demonstrating its versatility and importance in organic synthesis (Khadse & Chaudhari, 2015).

Mécanisme D'action

Orientations Futures

The future directions for research on TERT-BUTYL 2-(AMINOMETHYL)-3-METHYLPYRROLIDINE-1-CARBOXYLATE could include further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This would provide a more comprehensive understanding of the compound .

Propriétés

IUPAC Name |

tert-butyl 2-(aminomethyl)-3-methylpyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-8-5-6-13(9(8)7-12)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUDBAIMCAHHOKR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(C1CN)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 2-(aminomethyl)-3-methylpyrrolidine-1-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[5-(4-chlorophenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B2364243.png)

![2-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2364245.png)

![2-((3-fluorobenzyl)thio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2364246.png)

![2-Amino-3-(2-ethoxy-2-oxoethyl)benzo[d]thiazol-3-ium bromide](/img/structure/B2364249.png)

![N-[(4-methoxyphenyl)methyl]-1-phenylcyclopentane-1-carboxamide](/img/structure/B2364250.png)

![(1-(4-chlorophenyl)cyclopentyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2364251.png)

![(E)-ethyl 2-(4-methoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2364252.png)

![5-((2,6-Dimethylmorpholino)(4-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2364256.png)

![N-(2-(3-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-naphthamide](/img/structure/B2364260.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B2364261.png)

![6-(3,4-dimethylphenyl)-2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2364264.png)